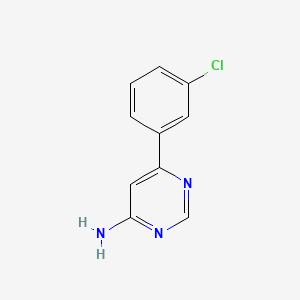

6-(3-Chlorophenyl)pyrimidin-4-amine

説明

Structure

3D Structure

特性

IUPAC Name |

6-(3-chlorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-8-3-1-2-7(4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQBVXRVGUVSCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Compass of Discovery: A Technical Guide to the Physicochemical Properties of Novel Pyrimidine Compounds

Foreword: The Pyrimidine Scaffold - A Cornerstone of Modern Medicinal Chemistry

In the landscape of drug discovery, the pyrimidine scaffold stands as a testament to nature's ingenuity and a fertile ground for synthetic innovation. As a core component of nucleobases, its inherent biological relevance is undeniable.[1] This guide is crafted for researchers, scientists, and drug development professionals who seek to navigate the intricate process of characterizing novel pyrimidine compounds. We will move beyond rote procedural descriptions to illuminate the strategic thinking and scientific rationale that underpin the evaluation of a compound's physicochemical profile—a critical determinant of its ultimate therapeutic success.

Section 1: The Strategic Imperative of Physicochemical Profiling

The journey of a drug from a laboratory curiosity to a clinical candidate is paved with a series of rigorous evaluations. Among the most crucial are the early assessments of a compound's physicochemical properties. These parameters are not mere data points; they are the very language a molecule speaks to a biological system, governing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For novel pyrimidine compounds, a thorough understanding of these properties is paramount to predicting their in vivo behavior and optimizing their therapeutic potential.[2]

The "Why" Behind the "What": Causality in Experimental Choices

The selection of physicochemical assays is not a one-size-fits-all approach. It is a strategic process guided by the intended therapeutic application and the inherent structural features of the pyrimidine series under investigation. For instance, a compound designed for oral bioavailability will necessitate a stringent focus on aqueous solubility and lipophilicity to ensure efficient absorption across the gastrointestinal tract. Conversely, a candidate for intravenous administration may tolerate lower oral bioavailability but will require meticulous assessment of its stability in physiological buffers.

Section 2: Core Physicochemical Parameters for Pyrimidine Compounds

This section details the critical physicochemical properties that must be evaluated for any novel pyrimidine series. We will explore the theoretical underpinnings of each parameter and its practical implications for drug development.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a fundamental property that dictates the concentration of a compound that can be achieved in the gastrointestinal fluids, a prerequisite for absorption.[3] Poor solubility is a frequent cause of failure for promising drug candidates.

Experimental Protocol: Equilibrium Shake-Flask Method for Aqueous Solubility

This method is considered the gold standard for determining thermodynamic solubility.[4]

Principle: An excess of the solid compound is equilibrated with a buffered aqueous solution at a constant temperature. The concentration of the dissolved compound in the supernatant is then determined analytically.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of the finely powdered novel pyrimidine compound to a vial containing a known volume of phosphate-buffered saline (PBS, pH 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4] The presence of undissolved solid should be visually confirmed.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved pyrimidine compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

-

Calculation: The aqueous solubility is reported as the concentration of the compound in the saturated solution (e.g., in µg/mL or µM).

Lipophilicity (LogP/LogD): Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes.[5] It is typically expressed as the logarithm of the partition coefficient (LogP) for non-ionizable compounds or the distribution coefficient (LogD) for ionizable compounds at a specific pH.

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer at pH 7.4. The ratio of the compound's concentration in each phase at equilibrium provides the LogD value.[1][]

Step-by-Step Methodology:

-

Phase Preparation: Prepare a solution of the novel pyrimidine compound in the pre-saturated n-octanol phase.

-

Partitioning: Add a known volume of this n-octanol solution to an equal volume of pre-saturated PBS (pH 7.4) in a vial.

-

Equilibration: Vigorously shake the vial for a set period (e.g., 30 minutes) to facilitate partitioning, followed by a period of rest to allow for complete phase separation.

-

Sample Collection: Carefully collect aliquots from both the n-octanol and the aqueous phases.

-

Quantification: Determine the concentration of the pyrimidine compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The LogD7.4 is calculated using the following formula: LogD7.4 = log ([Concentration in n-octanol] / [Concentration in aqueous phase])

Ionization Constant (pKa): Understanding the Charge State

The pKa value indicates the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms. This is critical as the charge state of a molecule significantly influences its solubility, permeability, and interaction with biological targets.[7]

Experimental Protocol: Potentiometric Titration for pKa Determination

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a calibrated pH meter. The pKa is determined from the inflection point of the resulting titration curve.[2][8]

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the pH meter using standard buffers of known pH.[2]

-

Sample Preparation: Dissolve a precise amount of the novel pyrimidine compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Titration: Place the solution in a temperature-controlled vessel and immerse the pH electrode. Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) while continuously monitoring the pH.[2]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[2] The first derivative of the curve can also be used to precisely identify the equivalence point.[9]

Section 3: Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

The synthesis of novel pyrimidine compounds necessitates a robust analytical framework to confirm their chemical identity, structure, and purity.

Structural Confirmation: A Multi-faceted Approach

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure of pyrimidine derivatives, providing detailed information about the chemical environment of each atom.[10][11] Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be employed to establish connectivity between atoms in more complex structures.[12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight of the compound, confirming its elemental composition. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a valuable tool for identifying the functional groups present in the pyrimidine derivative, offering complementary structural information.[13]

Purity Assessment: Ensuring the Integrity of the Sample

-

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the workhorses for determining the purity of pharmaceutical compounds.[14][15][16][17] These techniques separate the target compound from any impurities, and the purity is typically expressed as the percentage of the main peak area relative to the total peak area. UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC.[14]

Section 4: Data Presentation and Visualization

A clear and concise presentation of physicochemical data is essential for effective communication and decision-making in a drug discovery team.

Quantitative Data Summary

The following table provides a representative summary of physicochemical data for a hypothetical series of novel pyrimidine kinase inhibitors.

| Compound ID | Molecular Weight ( g/mol ) | Aqueous Solubility (µM) at pH 7.4 | LogD7.4 | pKa (basic) |

| PYR-001 | 450.5 | 50 | 2.5 | 6.8 |

| PYR-002 | 464.5 | 25 | 3.1 | 6.5 |

| PYR-003 | 478.6 | 10 | 3.8 | 6.3 |

| PYR-004 | 492.6 | >100 | 1.9 | 7.2 |

Visualizing Experimental Workflows and Biological Pathways

Diagrams are powerful tools for illustrating complex processes and relationships.

Caption: General workflow for the characterization of novel pyrimidine compounds.

Many pyrimidine derivatives exert their therapeutic effects by modulating the activity of key signaling pathways involved in cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) pathway is a prominent example.[18][19][20]

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine compounds.

Cyclin-dependent kinases (CDKs) are another important class of enzymes that are often targeted by pyrimidine-based inhibitors to control the cell cycle.[21][22][23][24]

Caption: Inhibition of cell cycle progression by pyrimidine-based CDK inhibitors.

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for immune responses, and its dysregulation is implicated in various diseases. Pyrimidine inhibitors have been developed to target this pathway.[25][26][27][28][29]

Caption: The JAK-STAT signaling pathway and its inhibition by pyrimidine compounds.

Section 5: Conclusion - From Data to Decisions

The comprehensive physicochemical characterization of novel pyrimidine compounds is not merely an academic exercise; it is a critical component of a successful drug discovery program. The data generated from the protocols outlined in this guide provide the foundation for informed decision-making, enabling the selection of candidates with the highest probability of clinical success. By embracing a scientifically rigorous and strategically driven approach to physicochemical profiling, we can unlock the full therapeutic potential of the versatile pyrimidine scaffold.

References

-

An integrated process for measuring the physicochemical properties of drug candidates in a preclinical discovery environment. PubMed. [Link]

-

LogP/D. Cambridge MedChem Consulting. [Link]

-

Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. PubMed. [Link]

-

EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors. AACR Journals. [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

-

Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. [Link]

-

Design and synthesis of pyrimidine derivatives as potent EGFR inhibitors for non-small cell lung cancer. National Journal of Pharmaceutical Sciences. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Physicochemical Characterization. Creative Biolabs. [Link]

-

Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. PMC. [Link]

-

Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. ResearchGate. [Link]

-

LogP / LogD shake-flask method. Protocols.io. [Link]

-

Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Waters. [Link]

-

Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC. [Link]

-

Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. Preprints.org. [Link]

-

CDK inhibitors in cancer therapy, an overview of recent development. PMC. [Link]

-

JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Frontiers in Oncology. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. MDPI. [Link]

-

HPLC Testing & UPLC Testing. Impact Analytical. [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. LinkedIn. [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. [Link]

-

Why Is HPLC Ideal for Chemical Purity Testing? Moravek. [Link]

-

Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PMC. [Link]

-

3,5,7-Substituted Pyrazolo[4,3- d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. ResearchGate. [Link]

-

JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. Targeted Oncology. [Link]

-

JAK/STAT Signaling Pathway and Inhibitors in Inflammatory and Neoplasmatic Skin Diseases. Austin Publishing Group. [Link]

- Advanced NMR techniques for structural characterization of heterocyclic structures. Google Books.

-

Aqueous Solubility Determination Guide. Scribd. [Link]

-

A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. [Link]

-

A new developed potentiometric method for the determination of pKa values for syn and anti isomer pair in 3 and 4-hydroxybenzaldoxime. Tsi-journals.com. [Link]

-

The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. ResearchGate. [Link]

-

Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs. [Link]

-

(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

-

Synthesis, Characterisation And Biological Evaluation Of Pyrimidine Derivatives. Scribd. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

(PDF) SYNTHESIS AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. ResearchGate. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Solubility of Organic Compounds. Chem.ucla.edu. [Link]

-

High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Halo-labs.com. [Link]

-

Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Wiley Online Library. [Link]

-

Identification and structure elucidation by NMR spectroscopy. OUCI. [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

-

Synthesis, characterization and evaluation of the bacterial, antioxidant and anticancer activity of pyrimidine derivatives. ScienceScholar. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. scispace.com [scispace.com]

- 10. Synthesis, Characterisation And Biological Evaluation Of Pyrimidine Derivatives. [journalijar.com]

- 11. sciencescholar.us [sciencescholar.us]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 13. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 14. HPLC Testing & UPLC Testing - www.impactanalytical.com [impactanalytical.com]

- 15. moravek.com [moravek.com]

- 16. medjpps.com [medjpps.com]

- 17. njlabs.com [njlabs.com]

- 18. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pharmajournal.net [pharmajournal.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]

- 27. onclive.com [onclive.com]

- 28. JAK/STAT Signaling Pathway and Inhibitors in Inflammatory and Neoplasmatic Skin Diseases [austinpublishinggroup.com]

- 29. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Initial Cytotoxicity Screening of 6-(3-Chlorophenyl)pyrimidin-4-amine

Part 1: Executive Context & Compound Rationale

Compound Identity: 6-(3-Chlorophenyl)pyrimidin-4-amine Scaffold Class: 4-Aminopyrimidine (functionally analogous to the adenine core of ATP). Primary Application: Early-stage Hit-to-Lead evaluation in Oncology and Medicinal Chemistry.

Scientific Rationale

The 4-aminopyrimidine scaffold is a "privileged structure" in drug discovery, frequently serving as a hinge-binding motif in kinase inhibitors (e.g., interacting with the ATP-binding pocket of CDK, EGFR, or VEGFR families) or as an antagonist for Adenosine Receptors (

This guide details the initial cytotoxicity screening protocol. The objective is not merely to determine cell death but to establish a toxicological baseline (IC

Part 2: Experimental Design & Prerequisites

Cell Line Selection Strategy

Do not select cell lines randomly. For this scaffold, selection must cover common epithelial tumor models and a non-malignant control to calculate the Selectivity Index (SI).

| Cell Line | Tissue Origin | Rationale for Aminopyrimidines |

| A549 | Lung Carcinoma | High expression of EGFR/MAPK pathways; common target for pyrimidine-based kinase inhibitors. |

| MCF-7 | Breast Adenocarcinoma | Estrogen-receptor positive; standard model for evaluating antiproliferative agents. |

| HCT-116 | Colorectal Carcinoma | p53 wild-type; useful for distinguishing apoptotic vs. necrotic mechanisms. |

| HEK-293 | Embryonic Kidney | Control: Non-cancerous (immortalized) line to assess general metabolic toxicity. |

Chemical Preparation (Critical)

The 3-chlorophenyl group increases lipophilicity (predicted LogP ~2.5–3.0). Improper solubilization will lead to micro-precipitation in aqueous media, causing false negatives.

-

Stock Solvent: Dimethyl sulfoxide (DMSO), anhydrous,

99.9%. -

Stock Concentration: 10 mM or 20 mM (ensure full clarity; sonicate if necessary).

-

Storage: -20°C in aliquots (avoid freeze-thaw cycles which induce crystallization).

Part 3: Detailed Screening Protocol

Workflow Visualization

The following diagram outlines the logical flow of the screening process, ensuring data integrity from compound prep to analysis.

Caption: Operational workflow for high-throughput cytotoxicity screening of small molecule inhibitors.

Step-by-Step Methodology

Phase A: Cell Seeding

-

Harvest: Detach cells using Trypsin-EDTA when they reach 70-80% confluency (log phase).

-

Count: Use a hemocytometer or automated counter with Trypan Blue exclusion (Viability >95% required).

-

Seed: Dispense 3,000 to 5,000 cells/well in 100 µL complete media into 96-well plates.

-

Expert Note: Low seeding density prevents contact inhibition from masking the compound's effect during the 72h assay window.

-

-

Equilibration: Incubate for 24 hours at 37°C, 5% CO

to allow attachment.

Phase B: Compound Treatment

-

Serial Dilution: Prepare a fresh 1000x master plate in DMSO.

-

Range: 0.01 µM to 100 µM (half-log steps: 0.01, 0.03, 0.1, 0.3, 1, 3, 10, 30, 100 µM).

-

-

Intermediate Dilution: Dilute 1:200 into pre-warmed culture media (resulting in 5x concentration, 0.5% DMSO).

-

Final Addition: Add 25 µL of the 5x intermediate to the 100 µL of cells in the assay plate.

-

Final DMSO concentration: 0.1% (Must be consistent across all wells, including Vehicle Control).

-

-

Controls:

-

Negative: 0.1% DMSO Vehicle.

-

Positive: Staurosporine (1 µM) or Doxorubicin (standard cytotoxic agent).

-

Blank: Media only (no cells) for background subtraction.

-

Phase C: Readout (MTT Assay)

While CellTiter-Glo (ATP) is more sensitive, MTT is cost-effective for initial screens.

-

Reagent: Prepare MTT solution (5 mg/mL in PBS).

-

Pulse: Add 10-20 µL MTT stock to each well. Incubate 3–4 hours at 37°C.

-

Mechanism: Mitochondrial succinate dehydrogenase reduces yellow MTT to purple formazan crystals in viable cells.

-

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

-

Measure: Read Absorbance (OD) at 570 nm (reference 630 nm).

Part 4: Data Analysis & Interpretation

Calculation of Viability

Normalize raw OD values to the Vehicle Control (set as 100% viability):

IC Determination

Fit the dose-response data to a 4-parameter logistic (4PL) regression model :

-

X: Log of concentration.

-

Y: % Viability.

-

Criteria: A valid curve must have

.

Mechanistic Hypothesis (Pathway Context)

If the compound shows potency (IC

Caption: Hypothetical Mode of Action: Competitive displacement of ATP leading to signal termination.

References

-

Pyrimidine Scaffold Significance

-

Asif, M. (2017). Cytotoxicity Analysis of Some Novel Pyrimidine Derivatives. Journal of Chemical and Pharmaceutical Research. Link

- Context: Establishes the baseline cytotoxicity of pyrimidine cores in Colo320 cells.

-

-

Protocol Standardization

-

National Institutes of Health (NIH). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. Link

- Context: Authoritative source for MTT/MTS and ATP assay optimiz

-

-

Structural Analogs & Targets

-

Alam, O., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytotoxicity Evaluation and Molecular Docking. PMC. Link

- Context: Discusses 6-aryl substituted pyrimidines as potential EGFR/VEGFR inhibitors.

-

-

Kinase Inhibition Context

Sources

- 1. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

Technical Guide: Spectroscopic Elucidation of Novel Pyrimidine Derivatives

Executive Summary

The pyrimidine scaffold is the pharmacophore backbone for a vast array of antivirals (e.g., zidovudine), antimetabolites (e.g., 5-fluorouracil), and kinase inhibitors. However, the structural characterization of novel pyrimidine derivatives presents unique challenges due to prototropic tautomerism , solvatomorphism , and regioisomerism during synthesis.

This guide moves beyond basic spectral interpretation. It establishes a causal, self-validating workflow for confirming the structure of novel pyrimidines, integrating Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR).

Part 1: Strategic Workflow & Logic

Characterization must follow a subtractive logic: determine mass (MS), identify functional groups (IR), and map the carbon-proton skeleton (NMR).

Diagram 1: Structural Elucidation Decision Tree

This workflow outlines the critical decision points when characterizing a new pyrimidine derivative.

Caption: Logical flow for pyrimidine characterization, emphasizing the intervention loop for tautomeric ambiguity.

Part 2: Mass Spectrometry (The Molecular ID)

Ionization Strategy

For novel pyrimidines, Electrospray Ionization (ESI) is the standard for determining molecular weight due to the polar nature of the ring nitrogens. However, Electron Impact (EI) is superior for structural fingerprinting because pyrimidines are stable enough to survive volatilization but fragile enough to fragment predictably.

-

ESI (+): Use for initial confirmation of

. Pyrimidines protonate readily at N1 or N3. -

HRMS: Essential for confirming elemental composition (e.g., distinguishing

from

Fragmentation Logic: The Retro-Diels-Alder (RDA)

The most authoritative "fingerprint" for a six-membered heterocycle is the Retro-Diels-Alder (RDA) fragmentation. In pyrimidines, the ring typically cleaves across the N1-C2 and C4-C5 bonds (or N3-C4), releasing a nitrile (R-CN) and an imine-like fragment.

Self-Validating Check: If your spectrum lacks the loss of HCN (27 Da) or R-CN fragments, suspect a fused ring system or incomplete cyclization.

Diagram 2: Retro-Diels-Alder Fragmentation Mechanism

Visualizing the characteristic ring opening of pyrimidine derivatives.

Caption: The Retro-Diels-Alder pathway splits the pyrimidine ring, providing diagnostic fragments for N1/C2 substitution.

Part 3: Infrared Spectroscopy (The Functional Fingerprint)

IR is often underutilized but is the primary detector for tautomeric preference (e.g., lactam vs. lactim forms in hydroxypyrimidines).

Key Pyrimidine Bands

| Vibration Mode | Wavenumber (cm⁻¹) | Diagnostic Insight |

| N-H Stretch | 3200 – 3500 | Primary amines ( |

| C-H Stretch | 3000 – 3100 | Aromatic C-H.[1] Absence suggests full substitution of the ring. |

| C=O Stretch | 1650 – 1720 | Critical: Presence indicates the "keto" (lactam) tautomer (e.g., in uracil analogs). |

| Ring Breathing | 990 – 1000 | Characteristic of the 6-membered diazine ring. |

Expert Insight: In 2-hydroxypyrimidines, a strong band at ~1680 cm⁻¹ (C=O) confirms the structure exists as the 2-pyridone-like tautomer in the solid state, rather than the 2-hydroxy (–OH) form [1].

Part 4: NMR Spectroscopy (The Structural Blueprint)

NMR is the definitive tool, but pyrimidines suffer from solvent-dependent tautomerism .

Solvent Selection: The "DMSO Rule"

Always begin with DMSO-d6 .

-

Reasoning: Pyrimidine derivatives often have exchangeable protons (NH) that are invisible in CDCl₃ due to rapid exchange. DMSO-d6 slows this exchange via hydrogen bonding, revealing sharp NH signals and allowing coupling detection (

). -

Causality: If you use CDCl₃ and see broad/missing peaks, you cannot distinguish between an impurity and a tautomer.

Proton ( H) Assignment Logic

-

Ring Protons: Look for deshielded singlets or doublets between 8.0 – 9.5 ppm .

-

Coupling Constants:

-

Vicinal (

): If unsubstituted, H5 and H6 couple with -

Long-range (

): Para-like coupling is often small (~1.5 Hz) or unresolved.

-

2D NMR: The HMBC Connection

Since pyrimidines contain quaternary carbons and heteroatoms (N), protons on substituents (e.g., a methyl group at C2) will not split ring protons.

-

Protocol: Run HMBC (Heteronuclear Multiple Bond Correlation) .

-

Target: Look for cross-peaks between substituent protons (e.g.,

) and the ring carbons (

Diagram 3: NMR Assignment Logic (HMBC)

How to connect "island" substituents to the pyrimidine "mainland".

Caption: HMBC links isolated proton spins to the carbon skeleton; NOESY confirms spatial arrangement.

Part 5: Experimental Protocols

NMR Sample Preparation Protocol

Standardizing this step reduces line broadening caused by concentration effects.

-

Mass: Weigh 5–10 mg of the dried pyrimidine derivative.

-

Solvent: Add 0.6 mL of DMSO-d6 (99.9 atom% D).

-

Note: If the compound is an HCl salt, add 1-2 drops of NaOD/D₂O or use pyridine-d5 to free the base, otherwise, peaks may shift significantly.

-

-

Tube: Use a high-quality 5mm NMR tube (camber < 3µm).

-

Acquisition:

-

Run

H (minimum 16 scans). -

Run

C (minimum 512 scans due to quaternary carbons). -

Self-Validation: If the solvent peak (DMSO quintet at 2.50 ppm) is split or broad, re-shim the magnet. Do not proceed to 2D experiments.

-

MS Sample Preparation (ESI)

-

Stock: Dissolve 1 mg compound in 1 mL Methanol (HPLC grade).

-

Dilution: Dilute 10 µL of stock into 990 µL of 50:50 Methanol:Water (with 0.1% Formic Acid).

-

Causality: Formic acid ensures protonation (

) for basic pyrimidines.

-

-

Injection: Direct infusion at 5–10 µL/min.

References

-

Chaudhary, J. (2025).[2] FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.[2] Link

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Link

-

Ghiviriga, I., et al. (2009). Tautomerism of guanidines studied by 15N NMR. ResearchGate. Link

-

Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry. Link

-

Devidi, A., et al. (2023).[3] Synthesis and Anti-cancer Activity of Novel Pyrimidine Derivatives. Indian Journal of Pharmaceutical Education and Research. Link

Sources

Protocol for synthesizing 6-(3-Chlorophenyl)pyrimidin-4-amine.

Abstract & Application Scope

This application note details a robust, scalable protocol for the synthesis of 6-(3-Chlorophenyl)pyrimidin-4-amine . This scaffold is a critical pharmacophore in medicinal chemistry, frequently serving as a precursor for kinase inhibitors (e.g., substituted aminopyrimidines targeting CDK or JAK families) and adenosine receptor antagonists.

The method utilizes a Suzuki-Miyaura cross-coupling strategy, selected for its modularity and high functional group tolerance compared to traditional cyclization routes (e.g., Bredereck’s reagent condensation). This protocol prioritizes regiochemical fidelity, utilizing 6-chloropyrimidin-4-amine as the starting material to guarantee the correct amination pattern without requiring post-synthesis separation of isomers.

Retrosynthetic Analysis

The strategic disconnection focuses on the C6–C(Aryl) bond. Utilizing 4-amino-6-chloropyrimidine as the electrophile avoids the regioselectivity issues inherent in nucleophilic aromatic substitution (

Figure 1: Retrosynthetic logic prioritizing the C6-Aryl bond formation via Pd-catalyzed coupling.

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount (Example) | Role |

| 6-Chloropyrimidin-4-amine | 129.55 | 1.0 | 1.00 g (7.72 mmol) | Electrophile |

| 3-Chlorophenylboronic acid | 156.37 | 1.2 | 1.45 g (9.26 mmol) | Nucleophile |

| Pd(PPh₃)₄ | 1155.56 | 0.05 | 446 mg (0.39 mmol) | Catalyst |

| Na₂CO₃ (2M Aqueous) | 105.99 | 3.0 | 11.6 mL (23.1 mmol) | Base |

| 1,4-Dioxane | - | - | 40 mL | Solvent |

| Water | - | - | 10 mL | Co-solvent |

Critical Note on Catalyst Selection: While Pd(dppf)Cl₂ is often a "workhorse" catalyst, Pd(PPh₃)₄ is preferred here. The electron-rich nature of the amino-pyrimidine can sometimes poison more coordinate-unsaturated Pd species. The phosphine ligands in tetrakis stabilize the Pd(0) species effectively during the oxidative addition to the electron-deficient pyrimidine ring.

Step-by-Step Methodology

Phase 1: Reaction Setup (Inert Atmosphere)

-

Vessel Prep: Oven-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Solvent Degassing (Crucial): In a separate flask, combine 1,4-Dioxane (40 mL) and distilled water (10 mL). Sparge with Argon or Nitrogen gas for 20 minutes.

-

Why? Oxygen promotes homocoupling of the boronic acid (Suzuki-dimer formation) and oxidizes the phosphine ligands, deactivating the catalyst.

-

-

Loading: Under a gentle stream of Argon, add 6-Chloropyrimidin-4-amine (1.00 g) and 3-Chlorophenylboronic acid (1.45 g) to the reaction flask.

-

Solvent Addition: Transfer the degassed solvent mixture to the reaction flask via cannula or syringe.

-

Base Addition: Add the 2M Na₂CO₃ solution (11.6 mL).

-

Catalyst Addition: Add Pd(PPh₃)₄ (446 mg) last. Quickly seal the system and purge with Argon for another 5 minutes.

Phase 2: Reaction & Monitoring

-

Heating: Heat the reaction mixture to 90°C (oil bath temperature).

-

Timeline: Stir vigorously for 12–16 hours.

-

TLC Monitoring: Check reaction progress using 50% Ethyl Acetate in Hexanes.

-

Starting Material Rf: ~0.3 (UV active).

-

Product Rf: ~0.45 (UV active, often fluoresces blue/purple).

-

Stain: KMnO₄ (optional, though UV is sufficient for aromatics).

-

Phase 3: Workup & Purification

-

Cooling: Allow the mixture to cool to room temperature.

-

Filtration: Filter the mixture through a pad of Celite to remove Palladium black. Wash the pad with Ethyl Acetate (50 mL).

-

Extraction: Transfer filtrate to a separatory funnel. Dilute with water (30 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Washing: Wash combined organics with Brine (sat. NaCl, 50 mL).

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude yellow solid.

-

Purification: Flash Column Chromatography (Silica Gel).

-

Gradient: 0% → 60% Ethyl Acetate in Hexanes.

-

Alternative: Recrystallization from Ethanol/Water (if crude purity >85%).

-

Reaction Mechanism & Workflow Visualization

The Suzuki cycle involves three key steps: Oxidative Addition of the chloropyrimidine to Pd(0), Transmetallation with the boronate (activated by base), and Reductive Elimination to release the biaryl product.

Figure 2: Operational workflow ensuring catalyst integrity and product purity.

Analytical Data (Expected)

Upon isolation, the compound should be characterized to confirm identity.

-

Physical State: Off-white to pale yellow solid.

-

¹H NMR (400 MHz, DMSO-d₆):

-

MS (ESI+): Calculated for C₁₀H₈ClN₃ [M+H]⁺: 206.04. Found: 206.1.

-

Isotope Pattern: Expect a characteristic 3:1 ratio for ³⁵Cl:³⁷Cl peaks (206/208).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Catalyst poisoning by O₂. | Ensure rigorous degassing. Switch to Pd(dppf)Cl₂ if tetrakis fails. |

| Homocoupling (Biaryl) | Excess boronic acid + O₂. | Reduce boronic acid to 1.05 equiv. Verify inert atmosphere. |

| Dechlorination | Pd-catalyzed reduction of the 3-Cl. | Lower temp to 70°C. Avoid formate sources. Use milder base (K₃PO₄). |

| Incomplete Reaction | Poor solubility. | Switch solvent to DME/Water or Toluene/Ethanol/Water . |

Safety Considerations

-

Chloropyrimidines: Potential skin sensitizers and irritants. Handle in a fume hood.

-

Palladium Catalysts: Heavy metal hazards. Dispose of Celite pads and aqueous waste in designated heavy metal containers.

-

3-Chlorophenylboronic Acid: Irritant. Avoid inhalation of dust.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

BenchChem. (n.d.). Application Notes and Protocols for N4-Allyl-6-chloropyrimidine-4,5-diamine in Suzuki Coupling Reactions. BenchChem Protocols. Link

-

Lier, J. E., et al. (2011). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines. Molecules, 16(7), 5629-5643. Link

-

Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Recent Literature. Link

Sources

Application Note: High-Precision In-Vitro Cytotoxicity Profiling of 6-(3-Chlorophenyl)pyrimidin-4-amine

Executive Summary & Scientific Rationale

This guide details the protocol for evaluating the cytotoxicity of 6-(3-Chlorophenyl)pyrimidin-4-amine (referred to herein as Compound X ). This molecule represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with ATP-competitive kinase inhibitors (e.g., targeting EGFR, Src, or CDK2) and adenosine receptor antagonists.

Why this specific protocol? Standard cytotoxicity assays often fail when applied to lipophilic pyrimidine fragments due to three specific failure modes:

-

Precipitation: The chlorophenyl group increases lipophilicity (LogP ~2.5), causing "crashing out" in aqueous media if dilution protocols are not rigorous.

-

False Positives (Chemical Interference): Primary amines on electron-deficient rings can occasionally reduce tetrazolium salts (MTT) non-enzymatically.

-

Cytostatic vs. Cytotoxic Confusion: As a potential kinase inhibitor, Compound X may arrest cell division (cytostatic) rather than kill cells (cytotoxic). Standard readouts must be interpreted with this duality in mind.

This application note provides a self-validating workflow to generate reproducible IC50 data while controlling for these artifacts.

Physicochemical Profile & Preparation[1][2][3][4][5][6]

Before experimentation, the compound must be solubilized correctly to ensure the "Treating Concentration" matches the "Nominal Concentration."

| Property | Value / Note |

| Molecular Weight | ~205.64 g/mol |

| Formula | C₁₀H₈ClN₃ |

| Solubility | Low in water; High in DMSO (>10 mM) |

| Storage | -20°C (Solid), -80°C (DMSO Stock) |

| Handling | Protect from light; Hygroscopic. |

Protocol A: Stock Solution Preparation (The "200x" Rule)

Objective: Create a stable stock that allows for >200-fold dilution in media, keeping final DMSO concentration <0.5%.

-

Weighing: Weigh approximately 2–5 mg of Compound X into a sterile glass vial (avoid plastic static interference).

-

Calculation: Calculate the volume of 100% DMSO required to reach a 10 mM master stock concentration.

-

Formula:

-

-

Solubilization: Vortex for 30 seconds. Inspect visually. If particulate remains, sonicate for 5 minutes at room temperature.

-

Aliquot: Divide into 50 µL aliquots in amber tubes to avoid freeze-thaw cycles. Store at -80°C.

Experimental Workflow: The Validated Cytotoxicity Assay

We utilize a modified MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. While MTS/WST-8 are "one-step" alternatives, MTT is preferred here because the washing step removes the compound before readout, eliminating potential optical interference from the aromatic ring system.

Diagram 1: Assay Workflow

The following directed graph illustrates the critical path, including the often-missed "Cell-Free Control" step.

Caption: Figure 1. Optimized workflow including a parallel cell-free control track to detect non-enzymatic MTT reduction.

Protocol B: Step-by-Step Assay Execution

Phase 1: Cell Seeding (Day 0)

-

Selection: Select a relevant cell line (e.g., A549 for lung, MCF-7 for breast) depending on the kinase target hypothesis.

-

Density: Seed cells at 3,000–5,000 cells/well in 100 µL of complete media in a 96-well clear-bottom plate.

-

Note: Avoid edge wells. Fill outer wells with 200 µL sterile PBS to prevent "Edge Effect" evaporation, which artificially concentrates the drug.

-

-

Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Treatment (Day 1)

-

Intermediate Dilution (Critical): Do not add 100% DMSO stock directly to cells.

-

Prepare a "2x Concentration" plate in culture media (e.g., if testing 10 µM, prepare 20 µM in media).

-

Ensure the DMSO content in this intermediate plate is constant (e.g., 1%).

-

-

Addition: Add 100 µL of the "2x Intermediate" to the 100 µL already in the cell wells.

-

Result: Final Volume = 200 µL. Final DMSO = 0.5%.

-

-

Controls:

-

Negative Control: Media + 0.5% DMSO (Vehicle).

-

Positive Control: Staurosporine (1 µM) or Doxorubicin.

-

Blank: Media only (no cells).

-

Interference Control: Media + Compound X (highest concentration) + No Cells.

-

Phase 3: Readout (Day 4)

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate for 3–4 hours. Look for purple formazan crystals.[1]

-

Solubilization: Carefully aspirate media (do not disturb crystals). Add 150 µL DMSO to dissolve crystals.

-

Measurement: Shake plate for 10 mins. Measure Absorbance (OD) at 570 nm (reference 650 nm).

Mechanistic Context: Why this Scaffold?

Understanding the mechanism helps interpret the data. If the compound acts as a kinase inhibitor, the dose-response curve may plateau at a "cytostatic" level rather than reaching 100% kill.

Diagram 2: Putative Mechanism of Action

This diagram visualizes the ATP-competitive nature of pyrimidine-4-amines.

Caption: Figure 2. Mechanism of Action. The pyrimidine amine mimics the adenine ring of ATP, competitively binding to the kinase hinge region to block downstream proliferative signaling.

Data Analysis & Troubleshooting

Calculating IC50

Normalize data to the Vehicle Control (set as 100% Viability).

Fit the data using a 4-parameter logistic regression (4PL) model.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| High OD in "No Cell" Control | Chemical reduction of MTT | Switch to CellTiter-Glo (ATP assay) which is less prone to reduction interference. |

| Precipitate in wells | Compound insolubility | Reduce max concentration; ensure intermediate dilution step is warmed to 37°C. |

| High variability (SEM) | Pipetting error or Edge Effect | Use multi-channel pipettes; verify "PBS moat" in outer wells. |

| Curve plateaus at 40% | Cytostatic effect | The compound stops growth but doesn't kill. Confirm with Live/Dead staining. |

References

-

Pyrimidine Scaffolds in Kinase Inhibition

-

MTT Assay Interference

- Title: Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays.

- Source: ResearchG

-

URL:[Link]

-

Solubility & DMSO Handling

- Title: DMSO Solubility Assessment for Fragment-Based Screening.

- Source: Molecules (NIH/PMC), 2021.

-

URL:[Link]

-

Structural Analog Bioactivity (EGFR)

Sources

Application Note: Pyrimidine Derivatives in Anti-Inflammatory Therapeutics

From Rational Design to Pre-Clinical Validation

Executive Summary & Rational Design

The pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. In the context of inflammation, pyrimidine derivatives act not merely as general suppressors but as targeted inhibitors of specific kinases and enzymes, including Cyclooxygenase-2 (COX-2) , Inducible Nitric Oxide Synthase (iNOS) , and the Janus Kinase (JAK) family.

This guide details the workflow for validating these derivatives, moving from in silico molecular docking to in vitro macrophage assays and in vivo acute inflammation models.

Mechanism of Action

The anti-inflammatory efficacy of pyrimidines often stems from their ability to occupy the ATP-binding pockets of kinases (e.g., p38 MAPK, JAKs) or the active sites of inflammatory enzymes (COX-2). This blockade prevents the phosphorylation cascades that lead to the nuclear translocation of NF-

Pathway Visualization

The following diagram illustrates the intervention points of pyrimidine derivatives within the inflammatory cascade.

Figure 1: Mechanistic intervention of pyrimidine derivatives blocking the NF-

Protocol A: In Silico Molecular Docking

Before synthesis, candidates must be screened for binding affinity against key targets (e.g., COX-2).

Objective: Predict binding energy (

Step-by-Step Workflow

-

Protein Preparation:

-

Ligand Preparation:

-

Generate 3D structures of pyrimidine derivatives.

-

Minimize energy using the MMFF94 force field.

-

-

Grid Generation:

-

Center the grid box on the active site (Tyr355, Arg120 for COX-2).

-

Dimensions: Typically

Å with 0.375 Å spacing.

-

-

Docking Run:

-

Algorithm: Lamarckian Genetic Algorithm (LGA).[3]

-

Runs: 50–100 independent runs per ligand.

-

-

Analysis:

-

Select the pose with the lowest binding energy (most negative kcal/mol).[4]

-

Prioritize compounds forming H-bonds with Arg120 (gatekeeper residue).

-

Protocol B: In Vitro Screening (RAW 264.7 Model)

This is the industry-standard "workhorse" assay. It measures the inhibition of Nitric Oxide (NO) induced by Lipopolysaccharide (LPS).[5]

Critical Note on Causality: You must run a cell viability assay (MTT or SRB) in parallel. A compound that kills macrophages will also reduce NO production, leading to false positives . True anti-inflammatories reduce NO without cytotoxicity.

Reagents

-

Stimulant: LPS (Lipopolysaccharide from E. coli O111:B4).

-

Detection: Griess Reagent (1% sulfanilamide, 0.1% NED in phosphoric acid).[6]

-

Control: Indomethacin or Dexamethasone.

Experimental Steps

-

Seeding:

-

Seed cells in 96-well plates at

cells/well in DMEM + 10% FBS. -

Incubate for 24h at 37°C, 5% CO

.

-

-

Pre-Treatment (The Intervention):

-

Stimulation:

-

Add LPS (final concentration 1

g/mL) to all wells except the "Vehicle Control." -

Incubate for 18–24 hours.

-

-

Griess Assay (NO Quantification):

-

Counter-Screen (MTT Assay):

-

To the original cell plate (cells remaining), add MTT solution.

-

Incubate 4 hours; dissolve formazan in DMSO.

-

Read Absorbance at 570 nm .[6]

-

Data Calculation

Protocol C: In Vivo Validation (Carrageenan Paw Edema)

Compounds showing high NO inhibition (

Model: Carrageenan-Induced Paw Edema (Rat/Mouse). Rationale: This is a biphasic acute inflammation model. Phase 1 (0-1h) is histamine/serotonin driven; Phase 2 (3-5h) is prostaglandin (COX-2) driven. Pyrimidines typically target Phase 2 [2].

Workflow

-

Animals: Wistar rats (150–200g), fasted overnight. Group size

. -

Drug Administration:

-

Administer test compound (p.o. or i.p.) 1 hour before induction.

-

-

Induction:

-

Inject 0.1 mL of 1%

-carrageenan (in saline) into the sub-plantar region of the right hind paw.

-

-

Measurement:

-

Measure paw volume using a Digital Plethysmometer (water displacement) at

(baseline), 1h, 3h, and 5h.

-

-

Endpoint:

-

Calculate % Edema Inhibition relative to the vehicle-treated group.

-

Experimental Logic Flow

Figure 2: Strategic workflow for developing pyrimidine-based anti-inflammatories.

Data Interpretation & Reference Values

When analyzing your pyrimidine derivatives, compare your data against these standard reference ranges.

| Compound Class | Docking Score (COX-2) | In Vitro IC50 (NO Inhibition) | In Vivo Edema Inhibition (3h) |

| Standard (Celecoxib) | -9.0 to -10.5 kcal/mol | 0.5 - 2.0 | 60 - 70% |

| Standard (Indomethacin) | -7.5 to -8.5 kcal/mol | 5.0 - 15.0 | 50 - 60% |

| Potent Pyrimidine Lead | < -8.5 kcal/mol | < 10 | > 40% |

| Inactive/Weak | > -6.0 kcal/mol | > 50 | < 20% |

Key Insight: Pyrimidines with electron-donating groups (e.g., -OCH

References

-

Molecular Docking Validation & Protocols

- Source: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.

-

Carrageenan-Induced Paw Edema Protocol

- Source: Necas, J., & Bartosikova, L. (2013). Carrageenan: a review. Veterinarni Medicina.

-

Pyrimidine SAR & Anti-Inflammatory Review

-

RAW 264.

Sources

- 1. researchgate.net [researchgate.net]

- 2. jbino.com [jbino.com]

- 3. Anti-inflammatory, analgesic and molecular docking studies of Lanostanoic acid 3-<i>O</i>-<i>α</i>-D-glycopyranoside isolated from <i>Helichrysum stoechas</i> - Arabian Journal of Chemistry [arabjchem.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. thaiscience.info [thaiscience.info]

- 9. allresearchjournal.com [allresearchjournal.com]

- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. benthamdirect.com [benthamdirect.com]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. researchgate.net [researchgate.net]

Application Note: Optimized Cell-Based Assays for Pyrimidine Antimetabolite Evaluation

Abstract

Pyrimidine antimetabolites remain a cornerstone of oncology, yet their evaluation in vitro is frequently compromised by suboptimal experimental design. Unlike direct-acting cytotoxins, pyrimidine analogs (e.g., 5-Fluorouracil, Gemcitabine) act as "metabolic poisons" requiring intracellular activation and specific cell-cycle progression to manifest toxicity. This guide outlines a robust, self-validating framework for evaluating these compounds, specifically addressing the critical "Thymidine Rescue" effect that often yields false-negative data.

Part 1: Mechanistic Basis & Experimental Strategy

To design a valid assay, one must understand that pyrimidine analogs are prodrugs. They do not kill cells immediately upon contact. They must be transported into the cell, phosphorylated by kinases (e.g., Thymidine Kinase, Deoxycytidine Kinase), and then compete with endogenous nucleotides.

The Two Primary Mechanisms

-

Thymidylate Synthase (TS) Inhibition: Compounds like 5-FU (via its metabolite FdUMP) bind TS, blocking the methylation of dUMP to dTMP. This depletes the dTTP pool necessary for DNA synthesis, causing "Thymineless Death."

-

DNA/RNA Incorporation: Compounds like Gemcitabine are incorporated into the growing DNA chain, leading to masked chain termination and replication fork collapse.[1]

Visualization: The Pyrimidine Blockade

The following diagram illustrates the specific intervention points of pyrimidine analogs and the salvage pathways that can bypass drug efficacy if not controlled.

Caption: Mechanism of Action showing TS inhibition and the "Salvage Pathway" risk where extracellular thymidine can bypass the drug block.

Part 2: Critical Pre-Assay Controls

The "Thymidine Trap" (Crucial)

Standard Fetal Bovine Serum (FBS) contains significant levels of thymidine and hypoxanthine. If you use standard FBS, cells will utilize the Salvage Pathway (see diagram above) to generate dTMP, bypassing the TS inhibition caused by your drug.

-

Consequence: Artificial shift in IC50 (pseudo-resistance) by 10-100 fold.

-

Solution: You must use Dialyzed FBS (dFBS) for at least 24 hours prior to and during the assay. Dialysis removes small molecules (<10 kDa) like nucleosides while retaining growth factors.

Cell Line Selection

-

p53 Status: Pyrimidines cause DNA damage. p53-wildtype cells (e.g., HCT116) will likely undergo apoptosis (cytotoxic response). p53-null/mutant cells (e.g., HT-29) may simply arrest in S-phase (cytostatic response).

-

Doubling Time: Since these drugs act during the S-phase, the assay duration must cover at least 2-3 cell cycles. A 24-hour assay is insufficient for pyrimidines; 72 hours is the gold standard .

Part 3: Primary Screening Protocol (Viability)

Objective: Determine IC50 using an ATP-based luminescent readout. ATP assays are preferred over MTT/MTS because pyrimidines can alter mitochondrial dehydrogenase activity without immediately killing the cell, leading to artifacts in tetrazolium assays.

Materials

-

Cells: HCT116 (Colorectal) or MiaPaCa-2 (Pancreatic).

-

Media: RPMI-1640 or DMEM (formulations without added nucleosides).

-

Serum: Dialyzed FBS (Thermo Fisher or Sigma).

-

Reagent: CellTiter-Glo® (Promega) or equivalent ATP-luminescence reagent.

Step-by-Step Protocol

-

Acclimatization (T minus 24h):

-

Passage cells into media containing 10% Dialyzed FBS . This depletes the intracellular nucleotide pool and forces reliance on de novo synthesis (the drug's target).[2]

-

-

Seeding (Day 0):

-

Compound Treatment (Day 1):

-

Prepare a 10x stock of the pyrimidine compound in PBS/Media (ensure DMSO <0.5% final).

-

Add 10 µL of 10x compound to the 90 µL wells.

-

Dose Range: 9-point dilution series. For 5-FU, typical range is 1 nM to 100 µM.

-

-

Incubation (Day 1–4):

-

Incubate for 72 hours .

-

Why? This allows cells to pass through S-phase multiple times, ensuring the antimetabolite is incorporated or the dTMP pool is fully depleted.

-

-

Readout (Day 4):

-

Equilibrate plate to Room Temperature (RT) for 30 mins.

-

Add 100 µL CellTiter-Glo reagent.

-

Shake on orbital shaker for 2 mins (lyses cells).

-

Incubate 10 mins at RT (stabilizes signal).

-

Read Luminescence (Integration time: 0.5–1.0 sec).

-

Data Analysis

Calculate % Viability:

Part 4: Secondary Functional Assay (Cell Cycle)

Objective: Confirm the Mechanism of Action (MoA). Efficacious pyrimidines should cause an accumulation of cells in the S-phase (due to stalled replication forks) or G1/S boundary .

Protocol: Propidium Iodide (PI) Flow Cytometry

-

Treatment:

-

Seed cells in 6-well plates (300,000 cells/well).

-

Treat with the pyrimidine compound at 1x and 5x the IC50 determined in Part 3.

-

Include a Vehicle Control.[3]

-

Incubate for 24 to 48 hours . (Note: Shorter than viability assay to catch the arrest before apoptosis ensues).

-

-

Harvesting:

-

Collect media (contains floating apoptotic cells).[3]

-

Trypsinize adherent cells and combine with collected media.

-

Centrifuge (500xg, 5 min) and wash with cold PBS.

-

-

Fixation (Critical Step):

-

Resuspend pellet in 300 µL PBS.

-

Add 700 µL ice-cold 100% Ethanol dropwise while vortexing gently. (Final conc: 70% EtOH).

-

Pause Point: Store at -20°C for >2 hours (or up to weeks).

-

-

Staining:

-

Wash cells 2x with PBS to remove ethanol.

-

Resuspend in 500 µL PI/RNase Staining Solution :

-

Propidium Iodide: 50 µg/mL

-

RNase A: 100 µg/mL (Essential to digest RNA, as PI stains both DNA and RNA).

-

Triton X-100: 0.1% (Permeabilization).

-

-

Incubate 30 mins at 37°C in the dark.

-

-

Acquisition:

-

Analyze on a Flow Cytometer (Excitation 488nm / Emission ~600nm).

-

Collect 10,000 events.

-

Expected Results Table

| Treatment Condition | G0/G1 Phase | S Phase | G2/M Phase | Interpretation |

| Vehicle Control | ~50-60% | ~20-30% | ~10-20% | Normal cycling profile. |

| 5-FU / Gemcitabine | Decreased | Increased (>50%) | Decreased | S-Phase Arrest: Replication forks are stalled due to nucleotide depletion or chain termination. |

| Paclitaxel (+ Ctrl) | Decreased | Decreased | Increased | G2/M Arrest (Microtubule stabilizer) - used as a differentiator. |

Part 5: Troubleshooting & Validation

Assay Workflow Decision Tree

Use this logic flow to troubleshoot low efficacy or confusing data.

Caption: Troubleshooting logic for pyrimidine assays. Most errors stem from non-dialyzed FBS or short incubation times.

Common Pitfalls

-

Edge Effect: In 96-well plates, outer wells often evaporate faster, concentrating the drug. Mitigation: Fill outer wells with PBS and use only inner 60 wells, or use a gas-permeable plate seal.

-

Solubility: Pyrimidine bases can be hydrophilic, but some prodrug modifications are lipophilic. Ensure DMSO concentration is constant across the dose curve (normalization).

References

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. Link

-

Parker, W. B., & Cheng, Y. C. (1990). Metabolism and mechanism of action of 5-fluorouracil. Pharmacology & Therapeutics, 48(3), 381–395. Link

-

Thermo Fisher Scientific. Cell Cycle Analysis by Flow Cytometry. Application Note. Link

-

Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Technical Bulletin. Link

-

National Cancer Institute (NCI). In Vitro Cell Line Screening Project (IVCLSP) Methodology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Antimetabolites in chemotherapy | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.com]

- 5. Flow cytometric analysis identifies changes in S and M phases as novel cell cycle alterations induced by the splicing inhibitor isoginkgetin - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Purity Isolation of Synthetic Pyrimidine Derivatives

Methodology: From Analytical Scouting to Preparative Scale-Up

Abstract

Synthetic pyrimidine derivatives—ranging from nucleoside analogs (e.g., Gemcitabine, 5-FU) to kinase inhibitors—present unique purification challenges due to their amphoteric nature, high polarity, and potential for tautomerism. This guide moves beyond generic HPLC protocols to provide a logic-driven framework for purifying pyrimidine synthesis products. We detail a self-validating workflow that transitions from analytical method scouting (emphasizing pH control and stationary phase selection) to optimized preparative isolation, ensuring >98% purity for biological evaluation.

Part 1: Strategic Framework – The Physicochemistry of Purification

To purify pyrimidines, one must first understand their behavior in solution. Unlike simple lipophilic drugs, pyrimidines possess basic nitrogen atoms (pKa ~1–4 for the ring nitrogens) and often acidic functional groups (e.g., hydroxyls/lactams).

The Polarity Trap

Standard C18 Reversed-Phase (RP) chromatography often fails for small, polar pyrimidines (e.g., uracil, cytosine) because they elute in the void volume (

-

Solution: Use Aqueous Stable (AQ) C18 columns, Polar-Embedded phases, or HILIC (Hydrophilic Interaction Liquid Chromatography) for high-polarity retention.

The pH Factor

Pyrimidines are ionizable.

-

Low pH (pH 2-3): Ring nitrogens are protonated (

). This increases solubility but drastically reduces retention on C18 columns due to charge repulsion. -

Neutral/Slightly Basic (pH 6-8): The molecule is likely neutral (unless functionalized). Retention increases on C18, but solubility may decrease.

-

Strategic Rule: Always scout at two pH levels (e.g., 0.1% Formic Acid vs. 10mM Ammonium Acetate pH 6.5) to determine the dominant separation mechanism.

Part 2: Protocol 1 – Analytical Method Scouting (The "Check")

Objective: Establish a robust analytical method that resolves the target pyrimidine from regioisomers and starting materials before attempting scale-up.

Materials

-

Columns:

-

Primary: C18 with polar embedding (e.g., Waters XSelect CSH or Phenomenex Kinetex Biphenyl), 4.6 x 100 mm, 2.7 µm.

-

Secondary (for polar species): HILIC Amide or Diol phase.

-

-

Mobile Phases:

-

A1: 0.1% Formic Acid in Water (pH ~2.7).

-

B1: Acetonitrile (ACN).[1]

-

A2: 10 mM Ammonium Bicarbonate (pH ~10) [Only for hybrid particles] OR 10 mM Ammonium Acetate (pH 6.8).

-

Step-by-Step Workflow

1. The Broad Gradient Scout Inject 5 µL of the crude reaction mixture (1 mg/mL) using a linear gradient:

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow: 1.5 mL/min.

-

Detection: UV 254 nm (universal for aromatics) and 280 nm.[2]

2. The Retention Check (Self-Validating Step)

Calculate the retention factor (

-

If

: The compound is eluting too fast. Impurities in the void will co-elute. Action: Switch to HILIC mode or a specialized polar-retention column (e.g., T3 or AQ type). -

If

: The compound is too retained. Action: Use a steeper gradient or a C8 column.

3. Selectivity Optimization

If the target overlaps with an impurity (resolution

-

Change pH: If using Acidic (A1), switch to Neutral/Basic (A2). Pyrimidine regioisomers often have different pKa values; changing pH alters their ionization state and elution order.

-

Change Stationary Phase: Switch from C18 to Biphenyl or Phenyl-Hexyl . The

interactions between the phenyl phase and the pyrimidine ring provide orthogonal selectivity to hydrophobicity.

Visualization: Method Development Decision Tree

Figure 1: Decision tree for selecting the optimal HPLC mode and conditions based on retention and resolution data.

Part 3: Protocol 2 – Preparative Scale-Up (The "Purification")[3]

Objective: Scale the analytical method to isolate 10–1000 mg of product while maintaining purity.

Loading Study (The "Overload" Test)

Before injecting the full batch, determine the column's capacity.

-

Prepare a highly concentrated sample (e.g., 50 mg/mL in DMSO/MeOH).

-

Inject increasing volumes (10 µL, 50 µL, 100 µL) onto the analytical column.

-

Observe: Look for peak broadening or "fronting" (Shark fin shape).

-

Limit: The maximum load is the point just before the resolution between the target and the nearest impurity drops below 1.2.

The "Focus Gradient" Strategy

A broad gradient (0-100%) wastes solvent and time. Use a focused gradient to shallow the slope only where the product elutes.

-

Formula: If product elutes at 40% B on the analytical scale:

-

Start: 30% B (Hold 1 min)

-

Ramp: 30% to 50% B over 10 minutes (Shallow slope).

-

Wash: 95% B (2 min).

-

Re-equilibrate.

-

Fraction Collection Logic

-

Trigger: Slope + Threshold.

-

Setting: Set the UV threshold above the baseline noise but below the impurity signal.

-

Slicing: For critical separations, collect "slices" (e.g., 15-second fractions) across the main peak. Analyze the leading and trailing edges separately to maximize yield of the pure center cut.

Visualization: Preparative Workflow Loop

Figure 2: Closed-loop workflow for preparative isolation, including fraction analysis and recycling of mixed fractions.

Part 4: Data Summary & Troubleshooting

Mobile Phase Selection Guide

| Parameter | Acidic (0.1% Formic Acid) | Basic (10mM NH4OH / Bicarbonate) | Buffer (Ammonium Acetate) |

| Target pH | ~2.7 | ~10.0 | 4.0 – 6.0 |

| Pyrimidine State | Protonated (BH+) | Neutral / Deprotonated (B) | Neutral / Mixed |

| Retention (C18) | Low (Too polar) | High (Neutral species retain better) | Moderate |

| Peak Shape | Sharp (suppresses silanol interaction) | Good (if using Hybrid column) | Excellent (buffers capacity) |

| Best For | General screening, MS sensitivity | Basic pyrimidines, increasing retention | Resolving isomers, pH sensitive compounds |

Troubleshooting Common Issues

| Issue | Diagnosis | Corrective Action |

| Peak Tailing | Interaction between basic pyrimidine nitrogen and acidic silanols on the silica support.[2][3] | 1. Use a "High pH" stable column (e.g., XBridge) at pH 10.2. Add 10-20 mM Ammonium Acetate to mask silanols.3. Switch to a "Charged Surface Hybrid" (CSH) column. |

| Fronting | Column Overload or Solubility Mismatch. | 1. Reduce injection volume.2. Dissolve sample in a solvent weaker than the mobile phase (e.g., 10% DMSO in Water instead of pure DMSO). |

| Split Peaks | Sample solvent incompatibility or Tautomerism. | 1. Match sample solvent to initial gradient conditions.2. If tautomers: Run at higher temperature (40-60°C) to speed up interconversion. |

Part 5: References

-

BenchChem. (2025).[1][2][4][3] Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.[4] Retrieved from

-

Waters Corporation. (2025). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Retrieved from

-

Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from

-

Kazoka, H. (2007).[5] HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. J Biochem Biophys Methods.[5] Retrieved from

-

Chrom Tech. (2025).[4] Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.[6][7][8] Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromtech.com [chromtech.com]

- 7. lcms.cz [lcms.cz]

- 8. agilent.com [agilent.com]

Application Note: Assessing Target Engagement of Pyrimidine Analogs

Techniques for Protein Binding and Genomic Incorporation Quantification

Abstract

Pyrimidine analogs (e.g., 5-Fluorouracil, Gemcitabine, Cytarabine) represent a cornerstone of antimetabolite chemotherapy. However, their efficacy is strictly dependent on metabolic activation (anabolism) and subsequent engagement with specific intracellular targets. Unlike direct-acting small molecules, pyrimidine analogs function through two distinct mechanisms: (1) Enzymatic Inhibition (e.g., FdUMP binding to Thymidylate Synthase) and (2) Genomic Incorporation (e.g., Gemcitabine triphosphate incorporation into DNA).

This application note provides a comprehensive technical guide for assessing target engagement (TE) for both mechanisms. We detail the Cellular Thermal Shift Assay (CETSA) for monitoring protein-drug interactions and a validated LC-MS/MS protocol for quantifying nucleoside analog incorporation into genomic DNA.

Part 1: Mechanism of Action & Target Landscape

To accurately assess target engagement, one must first understand the metabolic activation required for these prodrugs. The parent compound is rarely the species engaging the target.

Metabolic Activation Pathway

The following diagram illustrates the critical conversion of the prodrug 5-Fluorouracil (5-FU) and Gemcitabine into their active target-engaging metabolites.

Figure 1: Dual mechanisms of pyrimidine analogs. 5-FU is metabolized to FdUMP, which inhibits Thymidylate Synthase (TS). Gemcitabine is phosphorylated to dFdCTP, which is incorporated into DNA, acting as a chain terminator.

Part 2: Protein Target Engagement via CETSA

Primary Application: Assessing binding of FdUMP to Thymidylate Synthase (TS) or Gemcitabine metabolites to Ribonucleotide Reductase (RNR).

The Cellular Thermal Shift Assay (CETSA) relies on the principle of ligand-induced thermal stabilization.[1][2][3][4][5] When a drug binds its protein target, it increases the protein's melting temperature (

Protocol 1: CETSA for Thymidylate Synthase (TS)

Validated for 5-FU/FdUMP engagement in cancer cell lines (e.g., HT-29, HCT116).

Materials Required

-

Cell Line: HCT116 or relevant model.

-

Compound: 5-Fluorouracil (10

M - 100 -

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.2% NP-40, 5% Glycerol, 1x Protease Inhibitor Cocktail (Roche).

-

Detection: Anti-Thymidylate Synthase antibody (e.g., Cell Signaling #9045).

Experimental Workflow

-

Treatment:

-

Seed cells in 6-well plates (

cells/well). -

Treat with 5-FU (or vehicle DMSO) for 4–24 hours .

-

Critical Step: Unlike direct binders, 5-FU requires time for intracellular conversion to FdUMP. A 1-hour treatment is insufficient.

-

-

Harvest & Resuspension:

-

Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot cell suspension (

L) into PCR tubes.

-

-

Thermal Challenge:

-

Set a gradient PCR block to a temperature range of 46°C to 66°C .

-

Heat samples for 3 minutes .

-

Cool immediately to 25°C (3 min) then snap-freeze in liquid nitrogen (optional, but recommended for lysis efficiency).

-

-

Lysis & Separation:

-

Quantification (Western Blot):

Figure 2: CETSA Workflow. Ligand binding prevents thermal precipitation, keeping the target protein in the soluble fraction.[1][4]

Part 3: Genomic Incorporation via LC-MS/MS

Primary Application: Assessing "Target Engagement" of Gemcitabine (dFdC) or Cytarabine (Ara-C) into the DNA.

For analogs that act as chain terminators, the "target" is the DNA itself. Measuring the ratio of drug-nucleotide to natural nucleotide in genomic DNA is the gold standard for verifying this mechanism.

Protocol 2: LC-MS/MS Quantification of Gemcitabine in DNA

Based on validated methods (Veltkamp et al., Analytical Chemistry).

Materials Required

-

Enzymes: DNAse I, Nuclease P1, Phosphodiesterase I (Snake Venom), Alkaline Phosphatase.

-

Internal Standard:

-labeled Deoxycytidine (dC) or Gemcitabine. -

Equipment: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo Altis).

Experimental Workflow

-

Genomic DNA Extraction:

-

Isolate DNA from treated cells/tissue using a column-based kit (e.g., DNeasy).

-

QC Check: Ensure

ratio is > 1.8 to avoid protein contamination.

-

-

Enzymatic Hydrolysis (Digestion to Nucleosides):

-

Dissolve 20

g of DNA in digestion buffer. -

Add Nuclease P1 (cleaves phosphodiester bonds) and Acid Phosphatase . Incubate at 37°C for 1 hour.

-

Add Snake Venom Phosphodiesterase and Alkaline Phosphatase . Incubate at 37°C for 1 hour.

-

Result: DNA is broken down into individual nucleosides (dC, dG, dT, dA, and dFdC).

-

-

Sample Cleanup:

-

Precipitate enzymes using ice-cold acetonitrile. Centrifuge (16,000 x g).

-

Collect supernatant for LC-MS injection.

-

-

LC-MS/MS Parameters:

-

Column: Porous Graphitic Carbon (Hypercarb) or C18 High Strength Silica. Note: Polar nucleosides retain poorly on standard C18; Hypercarb is preferred.

-

Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

-

MRM Transitions (Positive Mode):

-

Gemcitabine (dFdC):

m/z -

Deoxyguanosine (dG):

m/z (Normalization control)

-

-

Data Calculation

Target engagement is expressed as the molar ratio of drug incorporated per million nucleotides.

Normalization to dG (Deoxyguanosine) is critical because dG levels represent the total amount of DNA loaded, correcting for extraction efficiency.

Part 4: Data Interpretation & Troubleshooting

Summary of Assays by Drug Class

| Drug Class | Example | Primary Target | Recommended Assay | Positive Result Indicator |

| TS Inhibitors | 5-FU, Capecitabine | Thymidylate Synthase | CETSA | Shift in |

| Chain Terminators | Gemcitabine, Ara-C | Genomic DNA | LC-MS/MS | Detection of dFdC peak in hydrolyzed DNA fraction. |

| DNMT Inhibitors | Azacitidine | DNMT1 | CETSA | Thermal stabilization of DNMT1 protein. |

Troubleshooting Guide

Issue 1: No thermal shift observed in CETSA for 5-FU.

-

Cause: Insufficient incubation time. 5-FU is a prodrug.

-

Solution: Increase treatment time to 24 hours to allow conversion to FdUMP. Alternatively, treat lysates directly with FdUMP (active metabolite) as a positive control.

Issue 2: LC-MS signal for Gemcitabine is below LOQ.

-

Cause: Ion suppression from salts in DNA elution buffer.

-

Solution: Use volatile buffers (Ammonium Acetate) during DNA digestion or perform Solid Phase Extraction (SPE) prior to injection.

Issue 3: High background in Western Blot (CETSA).

-

Cause: Incomplete removal of precipitated protein.

-

Solution: Ensure centrifugation is at high speed (20,000 x g) and carefully aspirate supernatant without disturbing the pellet.

References

-